Dodecanamide, N,N-bis(1-methylpropyl)-
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Overview
Description
Dodecanamide, N,N-bis(1-methylpropyl)- is an organic compound with the molecular formula C18H37NO. It is a derivative of dodecanamide, where the amide nitrogen is substituted with two 1-methylpropyl groups. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N,N-bis(1-methylpropyl)- typically involves the reaction of dodecanoyl chloride with N,N-bis(1-methylpropyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of Dodecanamide, N,N-bis(1-methylpropyl)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with automated control of reaction parameters such as temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N,N-bis(1-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Produces dodecanoic acid and N,N-bis(1-methylpropyl)amine.
Reduction: Produces N,N-bis(1-methylpropyl)dodecylamine.
Substitution: Produces various substituted amides depending on the nucleophile used.
Scientific Research Applications
Dodecanamide, N,N-bis(1-methylpropyl)- has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in the formulation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Used in the production of detergents, lubricants, and as an anti-static agent in plastics.
Mechanism of Action
The mechanism of action of Dodecanamide, N,N-bis(1-methylpropyl)- primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and stabilization of emulsions. The compound interacts with lipid bilayers in biological membranes, which can enhance the delivery of drugs or other active ingredients.
Comparison with Similar Compounds
Similar Compounds
Dodecanamide, N-propyl-: Similar structure but with a single propyl group instead of two 1-methylpropyl groups.
Dodecanamide, N,N-bis(2-hydroxyethyl)-: Contains two hydroxyethyl groups instead of 1-methylpropyl groups.
Uniqueness
Dodecanamide, N,N-bis(1-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct surfactant properties. The presence of two 1-methylpropyl groups enhances its hydrophobic character, making it more effective in reducing surface tension compared to its analogs.
Properties
CAS No. |
106119-95-3 |
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Molecular Formula |
C20H41NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
N,N-di(butan-2-yl)dodecanamide |
InChI |
InChI=1S/C20H41NO/c1-6-9-10-11-12-13-14-15-16-17-20(22)21(18(4)7-2)19(5)8-3/h18-19H,6-17H2,1-5H3 |
InChI Key |
JGTWVDDLRSNAST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C(C)CC)C(C)CC |
Origin of Product |
United States |
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